Ethyl 5-nitro-nicotinate
Description
Significance of Pyridine (B92270) Core Structures in Chemical Biology and Materials Science
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in the fields of chemical biology and materials science. rsc.orgresearchgate.net Its presence in numerous natural products, including vitamins like niacin (nicotinic acid) and alkaloids, underscores its biological relevance. rsc.orgresearchgate.net In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to its incorporation into a vast number of FDA-approved drugs. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the pharmacokinetic and pharmacodynamic properties of molecules. rsc.org This versatility has led to the development of pyridine-containing compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov
Beyond its role in pharmaceuticals, the pyridine core is also integral to the advancement of materials science. Imidazo[1,5-a]pyridine derivatives, for example, have garnered significant interest for their unique optical and electronic properties. rsc.org These characteristics make them valuable in the development of optoelectronic devices, sensors, and luminescent probes for imaging applications. rsc.org The tunability of the pyridine ring's electronic properties through substitution allows for the rational design of materials with specific functionalities.
Overview of Nitration Strategies in Pyridine Synthesis and Their Implications
The introduction of a nitro group onto a pyridine ring, a process known as nitration, is a key transformation in the synthesis of many important chemical intermediates. However, the direct nitration of pyridine is often challenging due to the electron-deficient nature of the ring, which is further deactivated by protonation of the ring nitrogen under typical nitrating conditions (e.g., mixtures of nitric and sulfuric acid). researchgate.net This generally results in low yields of the desired nitropyridines. researchgate.net
To overcome this, various synthetic strategies have been developed. One common approach involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. researchgate.netntnu.no Subsequent treatment with a bisulfite solution leads to the formation of 3-nitropyridine (B142982) through a mechanism that is not a direct electrophilic aromatic substitution but rather involves a sigmatropic rearrangement. researchgate.netntnu.no
More recent advancements have focused on achieving regioselective nitration under milder conditions. A notable development is a dearomatization-rearomatization strategy for the meta-nitration of pyridines. acs.orgacs.org This method provides a practical, one-pot, and catalyst-free process for introducing a nitro group at the C3 position of the pyridine ring. acs.orgacs.org The ability to perform late-stage nitration on complex molecules, such as drug precursors, highlights the significance of these newer methodologies. acs.orgacs.org The position of the nitro group has profound implications for the reactivity and properties of the resulting nitropyridine, influencing its use as a synthetic building block.
Contextualizing Ethyl 5-nitro-nicotinate within the Broader Class of Nicotinic Acid Derivatives
This compound belongs to the larger family of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid that serves as a precursor for the biosynthesis of essential coenzymes like NAD⁺. nih.gov Derivatives of nicotinic acid have a wide range of biological activities and therapeutic applications, including lipid-lowering and anti-inflammatory effects. acs.org
The introduction of a nitro group at the 5-position of the nicotinic acid scaffold, as seen in this compound, significantly alters the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring and the ester group. For instance, the presence of a 5-nitro group has been shown to accelerate nucleophilic aromatic substitution (SNAr) reactions at other positions on the ring. acs.org
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBVKXZBZVCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535091 | |
| Record name | Ethyl 5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-89-1 | |
| Record name | 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Ethyl 5 Nitro Nicotinate
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in ethyl 5-nitro-nicotinate is electron-deficient, a characteristic that is further intensified by the presence of the strongly electron-withdrawing nitro group. This electronic feature makes the ring susceptible to attack by nucleophiles, particularly through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This type of reaction is favored when strong electron-withdrawing groups are positioned ortho or para to a suitable leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov
In the context of nucleophilic aromatic substitution, the nitro group (—NO₂) can function as an effective leaving group. nih.govstackexchange.com The SNAr reaction mechanism typically involves two main steps: the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the departure of the leaving group, which restores the aromaticity of the ring. nih.gov The rate-determining step is generally the initial nucleophilic attack, which disrupts the aromatic system. wikipedia.orgnih.gov
The ability of the nitro group to act as a leaving group is enhanced in electron-deficient aromatic systems. stackexchange.com In this compound, the combined electron-withdrawing effects of the ring nitrogen, the ester group at position 3, and the nitro group at position 5 activate the pyridine ring for nucleophilic attack. Consequently, a nucleophile can attack the carbon atom bearing the nitro group, leading to its eventual displacement as a nitrite (B80452) ion (NO₂⁻). mdpi.com
A variety of nucleophiles can be employed to displace the nitro group in SNAr reactions involving activated aromatic systems. The choice of nucleophile allows for the introduction of diverse functional groups onto the pyridine ring, leading to a range of substituted nicotinate (B505614) derivatives. While specific studies on this compound are not extensively detailed in the provided literature, the general principles of SNAr reactions suggest the applicability of several classes of nucleophiles. researcher.life
Common nucleophiles used in such transformations include alkoxides, thiolates, and amines. For instance, reactions with methanethiolate (B1210775) have been noted in similar electron-deficient nitroaromatic compounds. stackexchange.com The reaction proceeds via the displacement of the nitro group to form a new carbon-sulfur bond. Similarly, amines and other nitrogen-based nucleophiles can be used to synthesize amino-substituted pyridines.
| Nucleophile Class | Example Nucleophile | Potential Product Type |
|---|---|---|
| Oxygen Nucleophiles | Alkoxides (e.g., CH₃O⁻) | 5-Alkoxy-nicotinates |
| Sulfur Nucleophiles | Thiolates (e.g., CH₃S⁻) | 5-(Alkylthio)-nicotinates |
| Nitrogen Nucleophiles | Amines (e.g., R₂NH) | 5-Amino-nicotinates |
| Halogen Nucleophiles | Fluoride (e.g., F⁻) | 5-Fluoro-nicotinates |
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily susceptible to reduction, providing a key pathway to the corresponding amino derivative, ethyl 5-amino-nicotinate. This transformation is fundamental in synthetic chemistry as it installs a versatile amino group that can be further modified. Various reduction methods have been developed, including catalytic hydrogenation and transfer hydrogenation techniques.
Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro groups. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.netmdpi.com
A critical aspect of the catalytic hydrogenation of this compound is selectivity. The reaction conditions must be controlled to selectively reduce the nitro group without affecting the ester functionality or the pyridine ring. The ester group is generally stable under typical hydrogenation conditions used for nitro group reduction. However, hydrogenation of the pyridine ring is possible under more forcing conditions (higher pressures and temperatures). Therefore, optimizing the catalyst, solvent, temperature, and hydrogen pressure is crucial to achieve high yields of the desired ethyl 5-amino-nicotinate.
| Catalyst | Typical Hydrogen Source | Key Considerations |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | High activity and selectivity for nitro group reduction under mild conditions. |
| Platinum on Carbon (Pt/C) | H₂ gas | Can be more active than Pd/C; may require careful control to avoid ring hydrogenation. |
| Raney Nickel | H₂ gas | Cost-effective catalyst, often requires higher temperatures and pressures. |
Transfer hydrogenation offers an alternative to the use of pressurized hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. While many transfer hydrogenation systems still employ metal catalysts like palladium, there is growing interest in metal-free approaches. mdpi.comrsc.org
For the reduction of nitroarenes, common hydrogen donors include formic acid, ammonium (B1175870) formate, and isopropanol. mdpi.comrsc.org Metal-free transfer hydrogenation might involve the use of organocatalysts or proceed under specific reaction conditions that facilitate the hydrogen transfer without a metal. These methods are advantageous due to their operational simplicity and avoidance of heavy metal contamination in the final product. rsc.org
The complete reduction of the nitro group in this compound leads to the formation of ethyl 5-amino-nicotinate. nih.gov This amino derivative is a valuable synthetic intermediate for the preparation of more complex molecules, including pharmacologically active compounds.
Hydrolysis and Transesterification Reactions of the Ethyl Ester
The ethyl ester group in this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions under both acidic and basic conditions.
Acidic and Basic Hydrolysis Mechanisms
The hydrolysis of this compound to 5-nitronicotinic acid can be achieved through both acid- and base-catalyzed mechanisms.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst. The reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by an irreversible acid-base reaction where the ethoxide deprotonates the newly formed carboxylic acid. This final step drives the reaction to completion, making base-catalyzed hydrolysis an irreversible process. libretexts.orgepa.gov
| Reaction | Catalyst/Reagent | Products | Key Features |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) in excess water | 5-Nitronicotinic acid, Ethanol | Reversible reaction, equilibrium driven by excess water. |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Salt of 5-Nitronicotinic acid, Ethanol | Irreversible reaction, driven to completion by the final acid-base step. |
Amidation Reactions and Nicotinamide (B372718) Formation
The conversion of this compound to 5-nitro-nicotinamide and its derivatives is a crucial transformation, as the nicotinamide moiety is a key structural component in many biologically active molecules. This is typically achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. nih.govmasterorganicchemistry.com
For instance, the direct amidation of esters with nitroarenes has been reported, providing a pathway to synthesize various amide derivatives. nih.gov While specific examples with this compound are not extensively detailed in readily available literature, the general reactivity of esters with amines suggests that this transformation is a feasible and important synthetic route. youtube.commnstate.eduyoutube.com
Cycloaddition Reactions Involving Nitroalkene Moieties
The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen atom activates the double bonds of the pyridine ring in this compound, making it a potential participant in cycloaddition reactions. The nitro-substituted double bond can exhibit dual behavior, acting as either a dienophile/dipolarophile or as part of a diene/dipole system.
Dual Behavior of Nitroalkenes in Cycloadditions
Nitro-substituted pyridines can participate in cycloaddition reactions in two primary ways:
As a 2π component (Dienophile/Dipolarophile): In Diels-Alder reactions, the electron-deficient C=C bond bearing the nitro group can react with an electron-rich diene. scilit.com Similarly, in 1,3-dipolar cycloadditions, this double bond can act as a dipolarophile, reacting with various 1,3-dipoles like azomethine ylides to form five-membered heterocyclic rings. nih.govwikipedia.orgchesci.comchem-station.comijrpc.com
As a 4π component (Diene): In certain hetero-Diels-Alder reactions, the nitro group and an adjacent double bond of the pyridine ring can act as a heterodienic system, reacting with a dienophile. nih.govwikipedia.orgnd.edu
Formation of Polycyclic Products
Cycloaddition reactions involving this compound and its derivatives are powerful tools for the construction of complex polycyclic and heterocyclic systems. For example, the 1,3-dipolar cycloaddition of 3-nitropyridines with N-methyl azomethine ylide has been shown to yield pyrroline (B1223166) and pyrrolidine (B122466) derivatives fused to the pyridine ring. nih.gov These reactions often proceed with high regioselectivity and can be used to build intricate molecular architectures. researchgate.netrsc.org
| Reaction Type | Role of Nitro-Pyridine Moiety | Reactant Partner | Product Type |
| Diels-Alder | Dienophile | Electron-rich diene | Substituted cyclohexene (B86901) derivatives |
| Hetero-Diels-Alder | Heterodiene | Dienophile | Six-membered heterocyclic rings |
| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., azomethine ylide) | Five-membered heterocyclic rings (e.g., pyrrolidines) |
Derivatization Strategies for this compound
The functional groups present in this compound offer multiple avenues for derivatization, allowing for the synthesis of a wide range of functionalized pyridine compounds.
Key derivatization strategies include:
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation opens up a vast array of synthetic possibilities, including the introduction of various substituents through diazotization and subsequent reactions.
Modification of the Ester Group: As discussed, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. The carboxylic acid can then be used in a variety of coupling reactions to form new C-C or C-X bonds.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at specific positions on the ring.
Cross-Coupling Reactions: The pyridine ring can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, by first converting a position on the ring to a suitable leaving group (e.g., a halide).
These derivatization strategies highlight the importance of this compound as a versatile building block in medicinal and materials chemistry. researchgate.netresearchgate.netuvic.ca
Formation of Amides, Hydrazides, and Other Carboxylic Acid Derivatives
The ester moiety of this compound is the primary site for transformations that yield a variety of carboxylic acid derivatives. These reactions typically proceed via a nucleophilic acyl substitution mechanism.
Amides: The conversion of this compound to 5-nitro-nicotinamide can be achieved through aminolysis. This involves the reaction of the ester with ammonia or an appropriate amine. The reaction with aqueous or alcoholic ammonia, often under heat and pressure, displaces the ethoxy group (-OEt) with an amino group (-NH₂) to form the primary amide. Similarly, reactions with primary or secondary amines yield N-substituted or N,N-disubstituted amides, respectively. While direct aminolysis is a classical approach, modern methods may involve catalysts to facilitate the reaction under milder conditions. Some advanced catalytic systems can even utilize nitroarenes directly as amine surrogates in amidation reactions. nih.gov
Hydrazides: The synthesis of 5-nitro-nicotinohydrazide, a key precursor for various heterocyclic compounds, is readily accomplished by the hydrazinolysis of this compound. This reaction involves heating the ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent like ethanol or isopropanol. The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the ester carbonyl. This leads to the formation of the hydrazide and ethanol as a byproduct. The reaction is generally efficient and high-yielding.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 2-methyl-5-nitro-6-phenylnicotinate* | 80% Hydrazine Hydrate | 2-Propanol | 60-70 °C, 1 hour | 2-methyl-5-nitro-6-phenylnicotinohydrazide | 98% |
Data from a closely related derivative demonstrates the typical conditions and high efficiency of this transformation.
Other Carboxylic Acid Derivatives: The ester can be hydrolyzed to its corresponding carboxylic acid, 5-nitro-nicotinic acid. biosynth.comchemicalbook.com This transformation is typically carried out under acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide in an aqueous-alcoholic mixture, is common. canterbury.ac.nz The resulting carboxylate salt is then acidified to yield the free carboxylic acid. This 5-nitro-nicotinic acid serves as a crucial intermediate for accessing other derivatives. For instance, it can be converted to the highly reactive acyl chloride (5-nitro-nicotinoyl chloride) by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride can then be used to readily form other esters, amides, or anhydrides that may be difficult to synthesize directly from the parent ethyl ester.
Modifications of the Ethyl Group
While reactions at the carbonyl group are more common, the ethyl portion of the ester can also be modified, primarily through transesterification.
Transesterification: This process involves the exchange of the ethyl group of the ester with a different alkyl group from an alcohol. The reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). masterorganicchemistry.com For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst will lead to the formation of mthis compound and ethanol. researchgate.net The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is used, or the ethanol byproduct is removed as it forms. masterorganicchemistry.com
| Starting Ester | Reactant Alcohol | Catalyst Type | Product Ester |
|---|---|---|---|
| This compound | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |
| This compound | Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOC₃H₇) | Propyl 5-nitro-nicotinate |
This reaction is synthetically useful for altering the properties of the molecule, such as its solubility or volatility, by introducing different alkyl groups.
Biological Activity and Structure Activity Relationship Sar Studies
Exploration of Vasodilatory Properties
The vasodilatory effects of nicotinic acid and its derivatives are well-documented, forming the basis for their investigation into cardiovascular applications. The introduction of a nitro group and the ester functionality, as seen in Ethyl 5-nitro-nicotinate, modulates this activity.
In Vitro Vasodilation Assays and Potency Determination
Studies on related compounds, such as thionicotinic acid derivatives, have utilized in vitro assays on isolated rat thoracic aorta pre-contracted with phenylephrine (B352888) to determine vasorelaxant effects. nih.govnih.gov In these assays, the potency of a compound is often expressed as an ED50 value, which represents the concentration required to achieve 50% of the maximum relaxation (Rmax). For instance, 2-(1-adamantylthio)nicotinic acid was identified as a particularly potent vasorelaxant with an ED50 of 21.3 nM. nih.govnih.gov The mechanism of this vasodilation is often linked to the endothelium-dependent release of nitric oxide (NO) and prostacyclin. nih.govnih.gov While specific data for this compound is not detailed in these studies, the general methodology is applicable for determining its potential potency. Research on other organic nitrates has also employed isolated porcine pulmonary arteries to investigate vasorelaxation. researchgate.net
Interactive Data Table: Vasorelaxant Potency of Nicotinic Acid Analogues
| Compound | Max Relaxation (Rmax) | Potency (ED50) |
| 2-(1-adamantylthio)nicotinic acid | 78.7% | 21.3 nM |
| 2-(1-adamantylthio)nicotinamide | 77.7% | - |
| 2-(1-adamantylthio)nicotinonitrile | 71.6% | - |
Anticoccidial Activity of Nitronicotinamide Analogues
Coccidiosis, a parasitic disease caused by Eimeria species, is a significant concern in the poultry industry. ingentaconnect.com Analogues of this compound, particularly nitronicotinamides, have been investigated for their efficacy against this parasite.
In Vivo Efficacy Against Eimeria tenella
5-Nitronicotinamide, a close analogue of this compound, is recognized as a potent anticoccidial agent. nih.gov The efficacy of such compounds is evaluated in vivo using metrics like the Anticoccidial Index (ACI). An ACI value above 160 generally indicates that the parasite is sensitive to the compound. In studies evaluating various anticoccidial drugs, compounds are tested for their ability to control infection by Eimeria tenella in broiler chickens. ingentaconnect.com Isomers of 5-nitronicotinamide, specifically 2-nitro- and 3-nitropyridinecarboxamides, have also demonstrated activity against E. tenella, whereas 4-nitropyridinecarboxamides were found to be inactive. nih.gov
Interactive Data Table: Anticoccidial Index (ACI) of Various Agents Against E. tenella
| Compound/Agent | Anticoccidial Index (ACI) | Interpretation |
| Nicarbazin (NIC) | 172.51 | Sensitive |
| Monensin (MON) | 175.49 | Sensitive |
| MON + NIC Combination | 174.21 | Sensitive |
| Salinomycin (SAL) | 158.81 | Resistant |
Influence of Methyl Substituents on Anticoccidial Potency
The substitution pattern on the pyridine (B92270) ring and the amide group of nitronicotinamides influences their anticoccidial potency. While specific studies on the effect of methyl substituents on this compound are not available, research on related nitropyridinecarboxamides shows that N-substituted analogues have been prepared and tested. nih.gov Optimal activity in this class of compounds was achieved with 2-nitroisonicotinamide (B3023434) and its N-alkanoyl, N-aromatic, and N-heterocyclic acyl derivatives, indicating that modifications to the core structure can significantly enhance potency. nih.gov
Anti-malignant and Anticancer Research
Derivatives of nicotinic acid and nitropyridines are emerging as a promising class of compounds in anticancer research. nih.govekb.eg These molecules are investigated for their ability to inhibit key pathways involved in tumor growth and proliferation. chemijournal.comijsat.org
Research has shown that 3-nitropyridine (B142982) analogues can act as microtubule-targeting agents, inducing cell cycle arrest and apoptosis in a broad range of cancer types. nih.gov These compounds were found to be selectively active against rapidly dividing cancer cells while not affecting healthy cells at similar concentrations. nih.gov Some nicotinic acid derivatives have been designed to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in tumor angiogenesis. nih.gov One such compound, designated 5c, exhibited potent VEGFR-2 inhibition with an IC50 value of 0.068 μM and showed higher cytotoxic potential against certain colon cancer cell lines than the established drug sorafenib. nih.gov The pyridine scaffold is a common feature in many approved and experimental anticancer drugs, where it interacts with targets such as kinases and tubulin. chemijournal.com The presence of both the pyridine ring and a nitro group in this compound places it within a class of compounds with demonstrated potential for development as anti-malignant agents.
Inhibition of p53-MDM2 Interaction by Spirooxindole Conjugates
The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. Disrupting this interaction can reactivate p53's tumor-suppressing functions, leading to cell cycle arrest or apoptosis in cancer cells. Spirooxindoles have emerged as a potent class of small-molecule inhibitors that effectively block the p53-binding pocket on the MDM2 protein. The core structure of these molecules mimics the key interactions of p53's alpha-helix, particularly fitting into a deep hydrophobic cavity on the MDM2 protein.
While no direct studies have been published on the conjugation of this compound with spirooxindoles, this remains a plausible strategy in medicinal chemistry. The synthesis of hybrid molecules that combine the structural features of a known pharmacophore (like spirooxindole) with other fragments (such as a substituted pyridine ring) is a common approach to developing new therapeutic agents with potentially enhanced or novel activities. The pyridine moiety of this compound could be functionalized to link to a spirooxindole scaffold, potentially influencing the compound's solubility, cell permeability, or binding affinity to the MDM2 target. However, without experimental data, the viability and efficacy of such a conjugate remain speculative.
Pyridine Derivatives as Antitumor Agents
Pyridine and its derivatives are a cornerstone in the development of anticancer agents due to their presence in numerous clinically approved drugs and biologically active molecules. This heterocyclic scaffold is capable of various chemical modifications, allowing for the fine-tuning of its pharmacological properties.
Research into nicotinic acid derivatives, a class to which this compound belongs, has identified compounds with promising cytotoxic and antioxidant activities. For instance, certain novel synthesized nicotinic acid derivatives have demonstrated potential for use in treating various cancers. The antitumor activity of pyridine derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The introduction of a nitro group onto the pyridine ring, as seen in this compound, is a significant structural modification. The nitro group is strongly electron-withdrawing and can participate in redox reactions within cells, which can lead to the generation of reactive oxygen species and induce cellular damage, a mechanism known to contribute to the cytotoxicity of many nitroaromatic compounds.
The table below summarizes the cytotoxic activity of representative coumarin (B35378) derivatives, illustrating how heterocyclic compounds are evaluated against cancer cell lines, a process that would be applicable to this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Coumarin Derivative 13 | HeLa (Cervical Cancer) | 8.0 ± 0.38 | |
| Chrysin Derivative 6 | HCT116 (Colon Cancer) | 1.56 | |
| Chrysin Derivative 7 | HepG2 (Liver Cancer) | 33.5 |
Antimicrobial and Antifungal Investigations
Evaluation Against Bacterial and Fungal Strains
Nitroaromatic compounds are well-documented for their broad-spectrum antimicrobial activity. The general mechanism of action involves the intracellular reduction of the nitro group. This process generates toxic intermediates, such as nitroso and superoxide (B77818) species, which can covalently bind to and damage cellular macromolecules like DNA, leading to cell death. This mechanism is the basis for the activity of several established antimicrobial drugs containing a nitro group.
While specific antimicrobial tests on this compound are not prominently featured in available literature, studies on structurally related compounds provide strong indications of its potential activity. For example, 5-nitro-2-furoates, which also contain a five-membered heterocyclic ring with a nitro group at position 5, have been synthesized and evaluated. One such derivative, tri-n-butyltin 5-nitro-2-furoate, proved to be a highly effective antifungal agent, inhibiting the growth of several fungal species at a concentration of just 1 µg/ml. These compounds also showed antibacterial activity, particularly against Gram-positive bacteria. Some were also capable of inhibiting the Gram-negative bacterium Escherichia coli at higher concentrations.
The data below shows the minimum inhibitory concentration (MIC) for a nitrotriazole derivative against fungal pathogens, illustrating the potency that nitro-heterocyclic compounds can achieve.
| Compound | Fungal Strain | MIC (µM) | Reference |
|---|---|---|---|
| Nitrotriazole Derivative 17b | Candida krusei | 1 | |
| Fluconazole (Standard) | Candida krusei | >1 |
Impact of Conjugation with Biologically Active Heterocyclic Systems
The conjugation of a core chemical structure with other biologically active heterocyclic systems is a widely used strategy to enhance antimicrobial potency and broaden the spectrum of activity. This approach can lead to synergistic effects, where the resulting hybrid molecule is more active than the sum of its individual components.
For the class of nicotinic acid derivatives, development programs have aimed to create series of compounds with various substituted groups and different heterocyclic moieties. The goal of such efforts is to improve the pharmacological profile, including antimicrobial efficacy. By attaching other heterocyclic rings—such as imidazoles, triazoles, or pyrazoles, which are known to possess their own antimicrobial properties—to the nicotinic acid backbone, it is possible to generate novel compounds that interact with multiple targets in microbial cells or that have improved penetration through the microbial cell wall. The specific impact of conjugating this compound would depend on the nature of the linked heterocyclic system and the length and type of the chemical linker used.
Enzyme Inhibition and Receptor Antagonism Studies
Protein Kinase Inhibition Activities
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making protein kinase inhibitors a major class of therapeutic agents. The pyridine scaffold is a privileged structure in this area and is found in the core of many approved kinase inhibitors. These agents typically function by binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to the substrate protein.
There is currently no specific published research detailing the evaluation of this compound as a protein kinase inhibitor. However, given that its core structure is a pyridine derivative, it belongs to a class of compounds known to be effective in this role. The discovery of its potential as a kinase inhibitor would require extensive screening against a panel of kinases, followed by structure-activity relationship studies to optimize its potency and selectivity for a particular kinase target. The electronic properties conferred by the nitro and ethyl ester groups would significantly influence its binding interactions within a kinase active site.
P2Y12 Receptor Antagonism and Structure-Activity Relationships
There are no available studies that investigate this compound as a P2Y12 receptor antagonist. Consequently, no structure-activity relationship (SAR) data has been reported for this compound in relation to P2Y12 receptor inhibition.
Other Reported Biological Activities
No research has been published detailing the investigation or use of this compound as a prodrug designed to improve cellular penetration.
There is no scientific literature describing the conjugation of this compound with amino acids for the purpose of enhancing its bioactivity.
Computational Investigations of this compound: A Review of Current Research
Introduction
This compound is a pyridine derivative containing both an ester and a nitro functional group. These features make it an interesting scaffold for chemical synthesis and a candidate for various biological activities. The electronic properties imparted by the nitro group, a strong electron-withdrawing group, can significantly influence the reactivity and interaction of the molecule with biological targets. Computational chemistry provides powerful tools to investigate these aspects at a molecular level. This article focuses on the computational and mechanistic investigations of this compound, summarizing findings from quantum chemical calculations, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking studies.
Computational Chemistry and Mechanistic Investigations
Investigation of Solvent Effects on Reaction Pathways
The choice of solvent can have a dramatic impact on the rate, yield, and selectivity of a chemical reaction. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the energy landscape of the reaction.
Solvent polarity plays a crucial role in reactions where there is a change in charge distribution between the reactants and the transition state. For reactions involving this compound, particularly nucleophilic aromatic substitutions or dearomatization reactions, the transition states are often more polar than the starting materials. In such cases, polar solvents can stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction.
The influence of solvent on stereoselectivity is a more complex phenomenon. Solvents can affect the conformational equilibrium of the substrate and the catalyst, as well as the solvation of the transition state assembly. In some stereoselective reactions, a change in solvent can even lead to an inversion of the stereochemical outcome. This is often attributed to specific interactions, such as hydrogen bonding, between the solvent and the transition state.
The expected effects of solvent polarity on reactions of this compound are summarized below.
| Solvent Type | Effect on Transition State | Impact on Stereocontrol |
|---|---|---|
| Polar Protic (e.g., Ethanol (B145695), Water) | Strong stabilization of polar transition states through hydrogen bonding and dipole-dipole interactions. | Can significantly influence stereoselectivity by participating in hydrogen-bonded transition state assemblies. May lead to lower selectivity if multiple solvation modes are possible. |
| Polar Aprotic (e.g., Acetonitrile (B52724), DMF) | Good stabilization of polar transition states through dipole-dipole interactions. | Can provide good stereocontrol by solvating charged intermediates without interfering with key hydrogen bonds in the transition state. |
| Nonpolar (e.g., Toluene (B28343), Hexane) | Minimal stabilization of polar transition states, potentially leading to slower reaction rates. | May enhance the influence of the chiral catalyst or auxiliary by minimizing non-specific solvent interactions, often leading to high stereoselectivity. |
The chemical stability of this compound and its derivatives is influenced by the solvent environment, particularly in the context of hydrolysis of the ester group. Kinetic studies on the alkaline hydrolysis of the closely related Ethyl nicotinate (B505614) in water-ethanol mixtures have shown that the rate of hydrolysis decreases with an increasing proportion of ethanol. journalofchemistry.orgresearchgate.net This is attributed to the lower polarity of ethanol compared to water, which leads to a destabilization of the polar transition state of the hydrolysis reaction.
Similar trends can be expected for this compound, although the presence of the electron-withdrawing nitro group would likely increase the susceptibility of the ester to hydrolysis. Studies on the degradation kinetics of benzyl (B1604629) nicotinate have also demonstrated the stabilizing effect of co-solvents like glycerol (B35011) and polyethylene (B3416737) glycol in aqueous solutions.
The table below presents data from a kinetic study on the alkaline hydrolysis of Ethyl nicotinate in water-ethanol mixtures at different temperatures, illustrating the effect of solvent composition on the reaction rate.
| Ethanol Concentration (% v/v) | Rate Constant (k) at 20°C (x 10-3 L mol-1 s-1) | Rate Constant (k) at 30°C (x 10-3 L mol-1 s-1) | Rate Constant (k) at 40°C (x 10-3 L mol-1 s-1) |
|---|---|---|---|
| 30 | 5.89 | 10.23 | 17.38 |
| 40 | 5.25 | 9.12 | 15.48 |
| 50 | 4.68 | 8.14 | 13.82 |
| 60 | 4.17 | 7.25 | 12.31 |
| 70 | 3.72 | 6.47 | 10.98 |
Data adapted from a kinetic study of the alkaline hydrolysis of Ethyl Nicotinate. journalofchemistry.orgresearchgate.net
The data clearly shows that as the concentration of the less polar solvent (ethanol) increases, the rate of hydrolysis decreases across all temperatures, highlighting the significant role of the solvent in the chemical stability of nicotinate esters.
Analytical Methodologies for Ethyl 5 Nitro Nicotinate and Its Metabolites
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of Ethyl 5-nitro-nicotinate. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular composition and architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethyl group. The electron-withdrawing nature of the nitro group and the ester functionality significantly influences the chemical shifts (δ) of the aromatic protons, typically shifting them to a lower field (higher ppm values). The protons of the ethyl group will appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a characteristic pattern due to spin-spin coupling.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached nitro and ester groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (Pyridine) | 9.3 - 9.5 | Doublet | ~2-3 |
| H-4 (Pyridine) | 8.8 - 9.0 | Doublet of doublets | ~2-3, ~0.5-1 |
| H-6 (Pyridine) | 9.1 - 9.3 | Doublet | ~0.5-1 |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | ~7 |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 163 - 165 |
| C-2 (Pyridine) | 152 - 155 |
| C-3 (Pyridine) | 125 - 128 |
| C-4 (Pyridine) | 135 - 138 |
| C-5 (Pyridine) | 145 - 148 |
| C-6 (Pyridine) | 150 - 153 |
| -OCH₂CH₃ | 62 - 64 |
| -OCH₂CH₃ | 13 - 15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
For this compound (C₈H₈N₂O₄), the expected exact molecular weight is approximately 196.0484 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thus verifying the molecular formula.
Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the nitro group (-NO₂).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Identity of Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 151 | [M - OCH₂CH₃]⁺ |
| 150 | [M - NO₂]⁺ |
| 123 | [M - COOCH₂CH₃]⁺ |
| 104 | [C₆H₄N₂O]⁺ |
| 76 | [C₅H₂N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups. The presence of the nitro group is typically confirmed by two strong stretching vibrations. The ester group will be identifiable by a strong carbonyl (C=O) stretch and C-O stretching bands. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring will also be present. The characteristic absorptions for a nitroaromatic compound typically include asymmetric and symmetric N-O stretching frequencies. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Carbonyl (C=O) | Stretch | 1720 - 1740 |
| Aromatic C=C, C=N | Stretch | 1400 - 1600 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |
| Ester (C-O) | Stretch | 1100 - 1300 |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating components from a mixture and quantifying the amount of a specific substance. These methods are particularly important for assessing the purity of this compound and for analyzing its metabolites in complex biological samples.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. researchgate.net For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution), a high-resolution separation can be achieved. sielc.com
Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring and nitro group in this compound are strong chromophores, absorbing UV light at a specific wavelength (e.g., 250-270 nm). sielc.com For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard. This allows for the accurate determination of the compound's concentration in a sample. HPLC is also critical for determining the purity of a synthesized batch of this compound by detecting and quantifying any impurities. lookchem.com
Table 5: Typical HPLC Method Parameters for Analysis of Nicotinic Acid Derivatives
| Parameter | Description |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid sielc.com |
| Mobile Phase B | Acetonitrile sielc.com |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~260 nm |
| Column Temperature | 25 - 40 °C |
Analysis of potential metabolites of this compound would likely involve similar HPLC methods, often coupled with mass spectrometry (LC-MS/MS) for sensitive and specific detection and identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in analyzing its purity, identifying potential byproducts from its synthesis, and characterizing its degradation products. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis, the sample containing this compound is first vaporized in the injector port of the gas chromatograph. The gaseous analytes are then transported by an inert carrier gas, such as helium or nitrogen, through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.
Following separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process results in the formation of a molecular ion (M+) and a series of fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The resulting mass spectrum is a unique fingerprint of the compound, showing the relative abundance of each fragment ion.
For this compound, the mass spectrum would be expected to show a molecular ion peak at its molecular weight (196.16 g/mol ). The fragmentation would be influenced by the presence of the nitro group. Common fragmentation pathways for nitroaromatic compounds include the loss of NO2 (mass = 46) and NO (mass = 30). Therefore, significant fragments for this compound could be anticipated at m/z values corresponding to [M-NO2]+ and [M-NO]+. Further fragmentation of the pyridine ring and the ester group would also contribute to the complexity of the mass spectrum, aiding in its definitive identification.
The table below illustrates the expected key mass-to-charge ratios for this compound in a hypothetical GC-MS analysis.
| Compound | Molecular Weight ( g/mol ) | Expected Key m/z Ratios | Interpretation |
| This compound | 196.16 | 196 | Molecular Ion [M]+ |
| 150 | Loss of NO2 [M-NO2]+ | ||
| 166 | Loss of NO [M-NO]+ | ||
| 151 | Loss of ethoxy group from [M-NO2]+ | ||
| 123 | Loss of ester group from [M-NO2]+ |
This table is based on theoretical fragmentation patterns and data for analogous compounds.
Advanced Analytical Techniques for Process Monitoring
The synthesis of this compound, particularly in a continuous manufacturing setting, benefits significantly from the implementation of advanced analytical techniques for real-time process monitoring. These Process Analytical Technologies (PAT) provide continuous insight into reaction progression, enabling precise control over critical process parameters to ensure consistent product quality and yield.
Real-Time Process Analytics in Continuous Flow Systems
Continuous flow chemistry offers numerous advantages for the synthesis of nitroaromatic compounds, including enhanced safety, improved heat and mass transfer, and greater consistency. The integration of real-time analytics is a cornerstone of modern continuous flow systems, allowing for dynamic monitoring and control of the reaction as it happens.
In the continuous synthesis of this compound, a key reaction is the nitration of ethyl nicotinate (B505614). This process can be monitored in real-time using various spectroscopic techniques integrated directly into the flow path. For instance, a flow cell can be placed after the reactor to continuously measure the composition of the reaction mixture. This data can then be used in a feedback loop to adjust parameters such as temperature, residence time, or reactant stoichiometry to optimize the reaction outcome.
The benefits of employing real-time analytics in a continuous flow setup for the synthesis of this compound include:
Improved Process Understanding: Continuous monitoring provides a detailed picture of the reaction kinetics and the formation of any intermediates or byproducts.
Enhanced Process Control: Real-time data allows for immediate adjustments to maintain optimal reaction conditions, leading to higher yields and purity.
Increased Safety: By continuously monitoring the reaction, any deviations that could lead to hazardous conditions can be detected and mitigated promptly.
Automated Quality Control: The integration of analytics can facilitate automated quality control, ensuring the final product consistently meets specifications.
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic techniques are particularly powerful for monitoring chemical reactions as they occur, without the need for sample extraction. These methods provide real-time information on the concentration of reactants, products, and intermediates.
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR is a valuable tool for monitoring the nitration of ethyl nicotinate to form this compound. By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture or a flow cell, the vibrational spectra of the reacting species can be continuously recorded. The progress of the reaction can be followed by monitoring the disappearance of the characteristic absorption bands of the starting material (ethyl nicotinate) and the appearance of bands corresponding to the product (this compound), particularly the distinct symmetric and asymmetric stretching vibrations of the newly introduced nitro group (typically found in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively). This allows for the determination of reaction kinetics and endpoint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy can provide highly detailed structural information about the species present in a reaction mixture. By incorporating a flow-through NMR tube into the reaction setup, it is possible to continuously acquire NMR spectra. This would allow for the unambiguous identification and quantification of this compound, its precursor ethyl nicotinate, and any isomeric byproducts. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring would be particularly sensitive to the introduction of the nitro group, providing a clear signature of the reaction's progress.
The following table summarizes the application of these in situ techniques for monitoring the synthesis of this compound.
| Technique | Parameters Monitored | Advantages |
| In Situ FTIR | Disappearance of reactant peaks, Appearance of product nitro group peaks (e.g., ~1350 cm⁻¹ and ~1530 cm⁻¹) | - Real-time kinetic data- Non-invasive- Relatively low cost |
| Real-Time NMR | Changes in chemical shifts of aromatic protons, Integration of reactant and product signals for quantification | - High structural detail- Unambiguous identification of isomers- Quantitative analysis |
The integration of these advanced analytical techniques provides a robust framework for the efficient, safe, and controlled synthesis of this compound, ensuring high product quality and process efficiency.
Environmental and Industrial Considerations for Nicotinic Acid Derivatives
Biodegradability and Environmental Fate of N-Heterocycles
Nitrogen-containing heterocyclic compounds (N-heterocycles), a class that includes pyridine (B92270) and its derivatives like Ethyl 5-nitro-nicotinate, are of significant environmental interest due to their widespread use and potential persistence. hnu.edu.cnexlibrisgroup.com Their fate in the environment is governed by both abiotic and biotic processes, with microbial biodegradation being a primary mechanism for their removal. tandfonline.comresearchgate.net The biodegradability of these compounds is not uniform; it is highly dependent on the structure of the molecule, including the nature and position of any substituent groups on the pyridine ring. tandfonline.com
While the basic pyridine ring is readily degraded in soil by numerous bacteria, the addition of functional groups can drastically alter its susceptibility to microbial attack. tandfonline.comresearchgate.net For instance, pyridinecarboxylic acids and monohydroxypyridines tend to be degraded relatively quickly, whereas compounds like aminopyridines show greater resistance. oup.com The presence of a nitro group, as in this compound, is particularly significant. The strong electron-withdrawing nature of the nitro group, combined with the inherent stability of the aromatic ring, generally makes nitroaromatic compounds more resistant to oxidative degradation and thus more recalcitrant to biodegradation. nih.gov The degradation of these compounds often requires specialized microbial pathways. nih.govnih.gov
To estimate the environmental fate of chemicals without extensive experimental testing, Quantitative Structure-Activity Relationship (QSAR) models are employed. nih.govscispace.com These computational models correlate molecular structures with chemical activity, such as biodegradability. scispace.comnih.gov For N-heterocycles, QSAR models have been developed to predict whether a compound will be readily biodegradable or not. nih.govuni-konstanz.de
One approach, the MULTICASE method, analyzed 194 N-heterocyclic compounds to identify molecular fragments that are statistically linked to either efficient or poor biodegradability. nih.govscispace.comuni-konstanz.de The models identified specific substructures that act as "activating fragments" (biophores) that enhance degradation or "inactivating fragments" (biophobes) that hinder it. nih.gov
Biochemical interpretation of these fragments provides insight into the underlying degradation mechanisms. nih.govacs.org
Table 1: Factors Influencing N-Heterocycle Biodegradability based on QSAR Findings
| Factor Type | Description | Biochemical Interpretation |
|---|---|---|
| Activating | Target sites for molybdenum hydroxylases | Enhances biodegradation of aromatic N-heterocycles. nih.govacs.org |
| Activating | Target sites for amidohydrolases | Enhances biodegradation of nonaromatic N-heterocycles. nih.govacs.org |
| Activating | Target sites for cytochrome P450 monooxygenases | Enhances biodegradation of nonaromatic N-heterocycles. nih.govacs.org |
| Inactivating | Presence of certain complex substructures | May sterically hinder enzyme access or lack sites for initial enzymatic attack. nih.gov |
These models provide a valuable, ecologically desirable, and economically feasible tool for screening new and existing chemicals, like this compound, for their potential environmental persistence. nih.govuni-konstanz.de
Growing environmental concerns have spurred the development of sustainable and green synthesis strategies for nicotinic acid and its derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org
Biocatalysis has emerged as a powerful green alternative to traditional chemical synthesis. rsc.org The use of enzymes, such as lipase (B570770) from Candida antarctica (commercially available as Novozym® 435), can catalyze the formation of nicotinamide (B372718) derivatives from nicotinate (B505614) esters under mild conditions. rsc.org A study demonstrated that this enzymatic approach in a continuous-flow microreactor, using an environmentally friendly solvent like tert-amyl alcohol, resulted in high product yields (81.6–88.5%) and significantly shorter reaction times compared to conventional batch processes. rsc.org Other approaches focus on eliminating solvents and catalysts altogether. For example, a solvent- and catalyst-free method for synthesizing 2-anilino nicotinic acid derivatives has been reported, offering an operationally simple and green procedure with good to excellent yields in short reaction times. researchgate.net
Industrial Applications and Production of Nicotinic Acid
Nicotinic acid (also known as niacin or vitamin B3) is a crucial industrial chemical, serving as the parent compound for a vast array of derivatives, including this compound. nih.govnbinno.com In 2014, global production was 34,000 tonnes, with the majority used as a feed additive (63%), followed by food and pharmaceutical applications (22%), and other industrial uses (15%). nih.gov
The industrial-scale synthesis of nicotinic acid has historically relied on two primary methods. nih.gov
Oxidation of 5-ethyl-2-methylpyridine (B142974) (MEP): This is the predominant method, where MEP is oxidized using nitric acid at high temperatures and pressures. nih.govresearchgate.netnih.gov The process is continuous and can achieve high conversion (96%) and yield (91%). nih.gov However, it requires reactors made of titanium or with a titanium coating to withstand the highly corrosive environment. nih.gov
Ammoxidation of 3-Picoline: This process involves the gas-phase reaction of 3-picoline with ammonia (B1221849) and air over a heterogeneous catalyst in a fluidized bed reactor to form 3-cyanopyridine (B1664610). nih.govgoogle.com The 3-cyanopyridine is then hydrolyzed to yield nicotinic acid or nicotinamide. nih.gov
Table 2: Major Industrial Production Routes for Nicotinic Acid
| Method | Starting Material(s) | Key Reagents/Conditions | Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Oxidation | 5-Ethyl-2-methylpyridine (MEP) | Nitric acid, high temperature, high pressure | - | High yield and conversion nih.gov | Corrosive conditions, production of N₂O greenhouse gas nih.govresearchgate.net |
| Ammoxidation & Hydrolysis | 3-Picoline | Ammonia, air, catalyst | 3-Cyanopyridine | Avoids corrosive nitric acid in the first step | - |
Traditional methods for nicotinic acid production present environmental challenges. The oxidation of MEP with nitric acid is particularly problematic as it generates nitrous oxide (N₂O), a greenhouse gas with a warming potential approximately 300 times stronger than carbon dioxide. nih.govresearchgate.netdntb.gov.ua This has driven the need for greener production technologies. nih.gov
Key green chemistry strategies include:
Catalytic Gas-Phase Oxidation: A state-of-the-art green process involves the direct catalytic oxidation of 3-picoline using air as the oxidant. chimia.ch This method avoids the use of nitric acid, thereby eliminating the production of N₂O. chimia.ch
Enzymatic Synthesis: Biocatalytic methods, such as the use of nitrilase enzymes from microbes like Rhodococcus rhodochrous, can convert 3-cyanopyridine directly to nicotinic acid with 100% yield under mild, aqueous conditions. frontiersin.org This approach avoids the high temperatures, pressures, and corrosive reagents of traditional chemical synthesis, offering a significantly improved environmental profile and a low atom economy of the chemical method (25%). frontiersin.org
Broader Pharmaceutical and Chemical Industry Relevance
Nicotinic acid and its derivatives are pharmacologically and industrially significant compounds. researchgate.netresearchgate.net As an essential human nutrient (Vitamin B3), nicotinic acid is a precursor to the coenzymes NAD and NADP, which are vital for cellular metabolism and DNA repair. wikipedia.org
In the pharmaceutical industry , nicotinic acid is a well-established prescription medication for treating dyslipidemia. wikipedia.orgnih.gov It effectively lowers LDL cholesterol and triglycerides while being the most potent agent available for raising HDL cholesterol. wikipedia.orgnih.gov Its derivatives have been developed to exhibit a wide range of biological activities, including:
Antibacterial Agents: Certain derivatives are highly specific antibacterial agents used in combination therapies for tuberculosis. drugs.com
Anti-inflammatory and Analgesic: Research has shown that 2-Aryl nicotinic acid derivatives possess good analgesic and anti-inflammatory properties. researchgate.net
Cardiovascular Drugs: Acipimox, a derivative, is an antilipolytic drug used to treat atherogenic dyslipidemias. nih.gov
General Therapeutics: The simple ester, this compound, is noted for its application in healing drugs. lookchem.com
In the broader chemical industry , nicotinic acid derivatives serve as important intermediates and building blocks. nbinno.com Esters, such as methyl nicotinate and ethyl nicotinate, are used in cosmetics and topical preparations for their vasodilating properties, which cause a temporary increase in skin perfusion. chemicalbook.com They are also utilized as flavoring compounds in the food industry. chemicalbook.com The synthesis of these esters is achieved through standard esterification of nicotinic acid with the corresponding alcohol. chemicalbook.comgoogle.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2-Aryl nicotinic acid |
| 2-methyl-5-ethylpyridine |
| 3-Cyanopyridine |
| 3-Picoline |
| 5-ethyl-2-methylpyridine |
| Acetaldehyde |
| Acipimox |
| Ammonia |
| Carbon dioxide |
| This compound |
| Methyl nicotinate |
| Nicotinamide |
| Nicotinic acid |
| Nitric acid |
| Nitrous oxide |
| Paraldehyde |
| Pyridine |
| tert-amyl alcohol |
Use in Pharmaceutical Synthesis as Building Blocks
This compound is a heterocyclic compound recognized for its role as a versatile building block in organic synthesis, particularly for the development of pharmaceutical ingredients. frontiersin.org The structure, which combines a pyridine ring with a nitro group and an ethyl ester, offers multiple reactive sites for chemical modification. Nitro compounds, in general, are considered indispensable intermediates for synthesizing pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org Their diverse reactivity allows for various bond-forming reactions and the nitro group itself can be transformed into other essential functional groups, such as an amino group, which is a common feature in many bioactive molecules. frontiersin.orgfrontiersin.org
The utility of nicotinic acid derivatives is well-established in medicinal chemistry. For instance, the related compound Ethyl 5-bromonicotinate serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. chemimpex.com The presence of the nitro group in this compound is particularly significant, as this functional group is a crucial component in a number of drugs, contributing to their therapeutic activity. mdpi.com Researchers utilize these building blocks to create more complex molecules with potential therapeutic applications, leveraging their unique structures to introduce diverse functionalities and develop novel compounds. frontiersin.orgchemimpex.com
The strategic placement of the nitro group on the pyridine ring influences the molecule's electronic properties, making it a valuable precursor for a range of target compounds. The transformation of the nitro group is a key step in many synthetic pathways, providing access to amines that are fundamental to the structure of numerous pharmaceuticals. frontiersin.orgnih.gov
Table 1: Examples of Nicotinic Acid Derivatives and Related Building Blocks in Synthesis
| Compound Name | Role in Synthesis | Resulting Application/Compound Class |
|---|---|---|
| Ethyl 5-bromonicotinate | Intermediate for introducing functional groups via its bromine substitution. chemimpex.com | Anti-inflammatory and anti-cancer drugs, agrochemicals. chemimpex.com |
| Nitrofurfural | Key building block derived from nitration of furfural. nih.gov | Antimicrobial nitrofurans (e.g., nifuroxazide, nitrofurantoin). nih.gov |
| Ethyl nicotinate | Reactant in condensation and reduction reactions. google.com | Precursor for the synthesis of racemic nicotine. google.com |
Role in Cosmetic Formulations and Skincare Research
While derivatives of nicotinic acid are utilized in the cosmetics industry, specific information regarding the application of this compound in cosmetic formulations or skincare research is not prevalent in available literature. The parent compound, Ethyl nicotinate, is known to function as a skin-conditioning agent and a fragrance ingredient in various cosmetic products. chemicalbook.comcosmileeurope.eu It is used in creams and ointments, sometimes as a local vasodilator. chemicalbook.com
Suppliers of chemical intermediates may offer a wide range of products, including those for both pharmaceutical and cosmetic applications. lookchem.com For example, some companies that produce this compound for pharmaceutical purposes also supply materials for the cosmetics sector, such as peptides for anti-wrinkle, whitening, and repairing formulations. lookchem.com However, this does not confirm the use of this compound itself in skincare. The functions of nicotinates in cosmetics are generally attributed to compounds like Ethyl nicotinate, which helps maintain skin in good condition. cosmileeurope.eu
Table 2: Functions of Related Nicotinates in Cosmetics
| Ingredient Name | INCI Function(s) | Example Applications |
|---|
Considerations for Quality Control and Certification in Industrial Production
The industrial production of this compound for pharmaceutical applications necessitates stringent quality control and adherence to established certification standards to ensure the purity, consistency, and safety of the final product. Manufacturers typically implement a comprehensive quality management system to monitor the entire production track, from raw material sourcing to final product testing. lookchem.com
Key considerations for quality control include the verification of the compound's identity and the assessment of its purity. High-performance liquid chromatography (HPLC) and mass spectrometry are among the advanced analytical techniques used to confirm the structure and determine the purity level of the compound. lookchem.com Suppliers often guarantee a minimum purity, commonly 98% or 99%, which is verified by their quality control (QC) departments and confirmed by quality assurance (QA) protocols. lookchem.comchemicalbook.com
For industrial-scale production, adherence to internationally recognized standards is crucial. Certifications such as ISO 9001:2015 demonstrate that the manufacturer has implemented a quality management system that meets customer and regulatory requirements. chemicalbook.com Furthermore, when the compound is intended as an intermediate for active pharmaceutical ingredients (APIs), production may occur in facilities that follow Good Manufacturing Practices (GMP). lookchem.comchemicalbook.com GMP certification ensures that products are consistently produced and controlled according to quality standards appropriate for their intended use. lookchem.com To further validate quality, manufacturers may facilitate third-party inspections by agencies like SGS or BV before shipment. chemicalbook.com
Table 3: Quality Control and Certification Parameters
| Parameter | Description | Common Standards/Methods |
|---|---|---|
| Purity | The percentage of the desired compound in the final product. | ≥98% or ≥99% lookchem.comchemicalbook.com |
| Identity Confirmation | Verification of the chemical structure of the compound. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry lookchem.com |
| Quality Management | System to ensure consistent product quality and safety. | ISO 9001:2015 Certification chemicalbook.com |
| Manufacturing Standards | Guidelines for the production and control of pharmaceutical ingredients. | Good Manufacturing Practices (GMP) lookchem.comchemicalbook.com |
| Third-Party Verification | Independent inspection and testing of the product before shipment. | SGS, BV inspection chemicalbook.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 5-bromonicotinate |
| Ethyl nicotinate |
| Nifuroxazide |
| Nitroarenes |
| Nitrofurantoin |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-nitro-nicotinate, and how do reaction conditions influence yield and purity?
- Methodology : Optimize synthesis using controlled variables (e.g., temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC, and characterize products using H/C NMR and mass spectrometry. Compare yields under varying nitro-group activation conditions (e.g., nitration agents like HNO-HSO vs. acetyl nitrate) .
- Data Consideration : Tabulate yields, purity (HPLC area%), and side-product profiles across trials.
Q. How can researchers validate the structural identity of this compound when crystallographic data is unavailable?
- Methodology : Combine spectroscopic techniques (FT-IR for nitro-group stretching ~1520 cm) with computational modeling (DFT calculations for bond lengths/angles). Cross-validate with X-ray powder diffraction if single crystals are unobtainable .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodology : Assume hazard potential due to nitro-aromatic decomposition products (e.g., NO gases). Use fume hoods, PPE (nitrile gloves, lab coat), and inert-atmosphere storage. Refer to analogous compounds (e.g., nitropyridines) for toxicity extrapolation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodology : Systematically test reaction parameters (e.g., Pd catalyst loading, ligand type, base strength). Use kinetic studies (in situ IR monitoring) to identify rate-limiting steps. Compare results with computational mechanistic studies (e.g., transition-state energy barriers via DFT) .
- Data Analysis : Tabulate turnover frequencies (TOF) and selectivity ratios under varying conditions.
Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?
- Methodology : Employ directing-group strategies (e.g., nitro as a meta-director) or transition-metal catalysis (e.g., C-H activation). Validate regioselectivity via NOE NMR or X-ray crystallography. Benchmark against computational predictions of electronic density maps .
Q. How should researchers address discrepancies in biological activity data for this compound derivatives?
- Methodology : Conduct dose-response assays (e.g., IC values) across multiple cell lines, controlling for batch variability. Use meta-analysis to reconcile conflicting results, applying statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers .
Methodological and Analytical Guidance
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Recommendations : Use Gaussian or ORCA for DFT-based solubility/logP calculations. Validate predictions against experimental HPLC retention times or shake-flask solubility tests .
Q. How can researchers design robust controls for stability studies of this compound under physiological conditions?
- Experimental Design : Incubate the compound in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS and quantify stability using Arrhenius kinetics. Include antioxidant additives (e.g., BHT) to assess oxidative stability .
Data Presentation and Reproducibility
-
Table 1 : Comparative Synthesis Data for this compound
Method Yield (%) Purity (HPLC%) Key Side Products Reference HNO-HSO 68 95 3-nitro isomer (5%) Acetyl Nitrate 82 98 None detected -
Guideline : Follow NIH preclinical reporting standards for experimental replication (e.g., detailed solvent batches, instrument calibration logs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
